N-[(FURAN-2-YL)METHYL]-1-(2,4,6-TRIMETHYLBENZENESULFONYL)PIPERIDINE-3-CARBOXAMIDE
Overview
Description
N-[(FURAN-2-YL)METHYL]-1-(2,4,6-TRIMETHYLBENZENESULFONYL)PIPERIDINE-3-CARBOXAMIDE is a complex organic compound with a unique structure that includes a furan ring, a mesitylsulfonyl group, and a piperidinecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(FURAN-2-YL)METHYL]-1-(2,4,6-TRIMETHYLBENZENESULFONYL)PIPERIDINE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the furan ring and the mesitylsulfonyl group. The furan ring can be synthesized through the cyclization of appropriate precursors under acidic conditions. The mesitylsulfonyl group is introduced via sulfonylation reactions using mesitylene and sulfonyl chloride in the presence of a base.
The final step involves the coupling of the furan ring with the mesitylsulfonyl group and the piperidinecarboxamide moiety. This can be achieved through nucleophilic substitution reactions, where the furan ring acts as a nucleophile and attacks the electrophilic carbon of the mesitylsulfonyl group, forming the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-[(FURAN-2-YL)METHYL]-1-(2,4,6-TRIMETHYLBENZENESULFONYL)PIPERIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The mesitylsulfonyl group can be reduced to form mesityl derivatives.
Substitution: The piperidinecarboxamide moiety can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Mesityl derivatives.
Substitution: Various substituted piperidinecarboxamide derivatives.
Scientific Research Applications
N-[(FURAN-2-YL)METHYL]-1-(2,4,6-TRIMETHYLBENZENESULFONYL)PIPERIDINE-3-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(FURAN-2-YL)METHYL]-1-(2,4,6-TRIMETHYLBENZENESULFONYL)PIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The furan ring and mesitylsulfonyl group may interact with enzymes or receptors, modulating their activity. The piperidinecarboxamide moiety may enhance the compound’s binding affinity and specificity, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-furylmethyl)methanesulfonamide: Similar structure but lacks the piperidinecarboxamide moiety.
2-furfuryl 2-methyl-3-furyl disulfide: Contains a furan ring but has a different functional group arrangement.
Furosemide: Contains a furan ring and sulfonamide group but has a different overall structure.
Uniqueness
N-[(FURAN-2-YL)METHYL]-1-(2,4,6-TRIMETHYLBENZENESULFONYL)PIPERIDINE-3-CARBOXAMIDE is unique due to its combination of a furan ring, mesitylsulfonyl group, and piperidinecarboxamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-1-(2,4,6-trimethylphenyl)sulfonylpiperidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4S/c1-14-10-15(2)19(16(3)11-14)27(24,25)22-8-4-6-17(13-22)20(23)21-12-18-7-5-9-26-18/h5,7,9-11,17H,4,6,8,12-13H2,1-3H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLHKMCLSZSNKIH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCC(C2)C(=O)NCC3=CC=CO3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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